molecular formula C22H26N4O5 B2778810 N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049575-31-6

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2778810
CAS No.: 1049575-31-6
M. Wt: 426.473
InChI Key: PRYMSSIOQGUNKX-UHFFFAOYSA-N
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Description

This compound is a synthetic ethanediamide derivative featuring a benzodioxolyl moiety linked to a piperazine-ethyl chain substituted with a 2-methoxyphenyl group. Its design integrates structural motifs associated with enzyme inhibition, particularly targeting proteases like falcipain-2 in Plasmodium falciparum (malaria parasite) .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5/c1-29-18-5-3-2-4-17(18)26-12-10-25(11-13-26)9-8-23-21(27)22(28)24-16-6-7-19-20(14-16)31-15-30-19/h2-7,14H,8-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYMSSIOQGUNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative and the piperazine derivative. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, while the piperazine ring can modulate the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Quinolinyl Oxamide Derivative (QOD): N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Structural Differences :

  • Core : Shares the ethanediamide backbone and benzodioxolyl group.
  • Substituent: Replaces the 2-methoxyphenyl-piperazine with a tetrahydroquinolin-6-yl ethyl chain. Functional Implications:
  • Activity: Demonstrated falcipain-2 inhibition, though with lower selectivity due to quinoline’s broader pharmacophore interactions .
Table 1: Key Structural and Functional Comparisons
Feature Main Compound QOD
Piperazine Substituent 2-Methoxyphenyl None (tetrahydroquinoline chain)
Amide Linkage Ethanediamide Ethanediamide
Target Enzyme Falcipain-2 Falcipain-2
CNS Penetration Moderate (methoxy group) Low (bulky quinoline)

Fluorophenyl-Piperazine Analog: N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide

Structural Differences :

  • Piperazine Substituent : 4-Fluorophenyl vs. 2-methoxyphenyl in the main compound.
  • Ethyl Chain : Tetrahydrofuranmethyl group appended to the ethanediamide nitrogen.
    Functional Implications :
  • Pharmacokinetics : The tetrahydrofuranmethyl group may enhance solubility but reduce metabolic stability due to oxidative vulnerabilities .
Table 2: Substituent Impact on Binding and Stability
Parameter Main Compound (2-Methoxyphenyl) Fluorophenyl Analog
Piperazine pKa ~7.5 (moderate basicity) ~6.8 (lower basicity)
Metabolic Stability Moderate (methoxy demethylation) Low (tetrahydrofuran oxidation)
Selectivity High for serotonin receptors Broader receptor off-target effects

Sulfonamido Benzoic Acid Derivative: 4-{N-[(2H-1,3-Benzodioxol-5-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoic acid

Structural Differences :

  • Core : Replaces ethanediamide with a sulfonamido-benzoic acid group.
  • Benzodioxole Attachment : Direct methyl linkage instead of ethyl-piperazine.
    Functional Implications :
  • Target Specificity : Dual inhibition of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), unlike the main compound’s protease focus.
  • Solubility : Carboxylic acid group improves aqueous solubility but limits blood-brain barrier penetration .
Table 3: Structural Determinants of Enzyme Targeting
Feature Main Compound Sulfonamido Benzoic Acid Derivative
Key Functional Group Ethanediamide Sulfonamido-benzoic acid
Primary Targets Falcipain-2 5-LOX, mPGES-1
CNS Activity Moderate None

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